molecular formula C21H24N2O3 B5264584 N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B5264584
M. Wt: 352.4 g/mol
InChI Key: KFHUCRMUWKBXBX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes ethoxyphenyl and ethylphenyl groups attached to a pyrrolidinecarboxamide core

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-15-5-9-18(10-6-15)23-14-16(13-20(23)24)21(25)22-17-7-11-19(12-8-17)26-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHUCRMUWKBXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzoyl chloride with 4-ethylphenylamine to form an intermediate, which is then cyclized with pyrrolidine-2,5-dione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of flow microreactor technology has been shown to enhance the efficiency and sustainability of the synthesis process, allowing for better control over reaction parameters and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(4-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific ethylphenyl and ethoxyphenyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

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